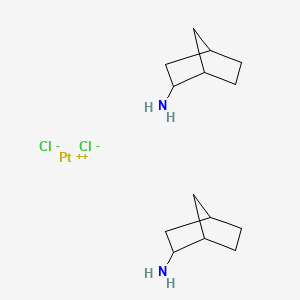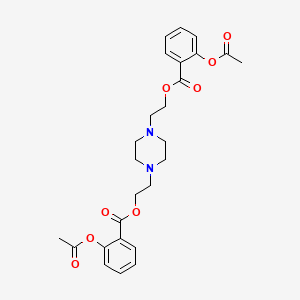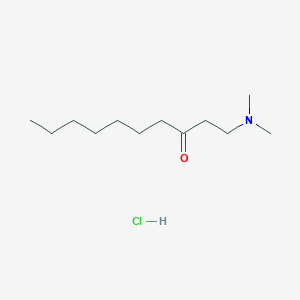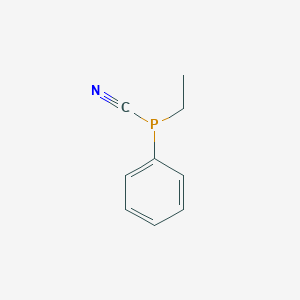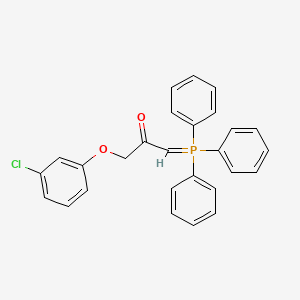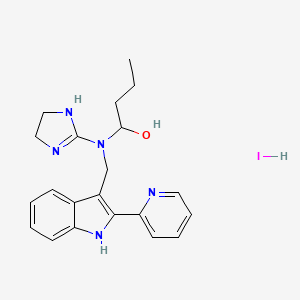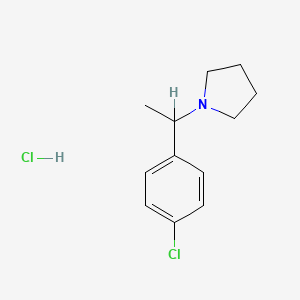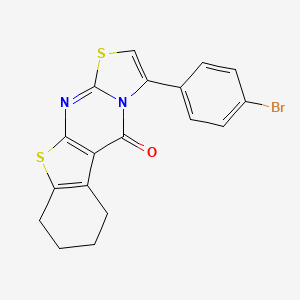![molecular formula C8H14O B14436319 1-Methoxybicyclo[3.1.1]heptane CAS No. 75328-57-3](/img/structure/B14436319.png)
1-Methoxybicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxybicyclo[3.1.1]heptane is a bicyclic organic compound characterized by a unique three-dimensional structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxybicyclo[3.1.1]heptane can be synthesized through various methods. One common approach involves the ring-opening reactions of [3.1.1]propellane. This method is analogous to the preparation of bicyclo[1.1.1]pentanes from [1.1.1]propellane . Another method includes the formal (3 + 2) cycloaddition strategies of bicyclo[1.1.0]butanes .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. The use of photocatalytic Minisci-like conditions has been developed to introduce various functional groups at the bridgehead position from N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxybicyclo[3.1.1]heptane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-Methoxybicyclo[3.1.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in developing new pharmaceuticals with enhanced properties.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxybicyclo[3.1.1]heptane involves its interaction with molecular targets and pathways. As a bioisostere, it mimics the spatial and electronic properties of meta-substituted benzenes, allowing it to interact with biological targets in a similar manner. This interaction can lead to improved metabolic stability and reduced susceptibility to cytochrome P450-mediated metabolism .
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane: A parent compound with similar structural features.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with distinct properties.
Uniqueness: 1-Methoxybicyclo[3.1.1]heptane is unique due to its specific three-dimensional structure and its ability to act as a bioisostere for meta-substituted benzenes. This property makes it valuable in drug design and medicinal chemistry for improving the physical and metabolic properties of drug candidates .
Properties
CAS No. |
75328-57-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-methoxybicyclo[3.1.1]heptane |
InChI |
InChI=1S/C8H14O/c1-9-8-4-2-3-7(5-8)6-8/h7H,2-6H2,1H3 |
InChI Key |
OQRODTCYPYXYHP-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCC(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


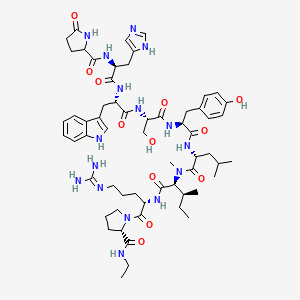
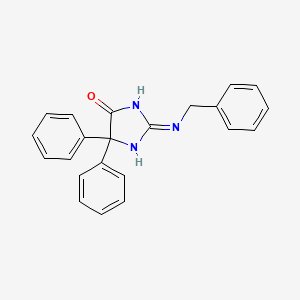
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
